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molecular formula C5H6N2O4 B1581337 Dimethyl diazomalonate CAS No. 6773-29-1

Dimethyl diazomalonate

Cat. No. B1581337
M. Wt: 158.11 g/mol
InChI Key: UFAZHCVBGMSJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497384B2

Procedure details

9.9 g. (0.075 mole) of dimethyl malonate, 50 ml of anhydrous acetonitrile, and 7.6 g (0.075 mole) of triethylamine (b.p. 88.5-90.5° C.) were added to a 300 ml double-jacketed flask with a dropping funnel, reflux condenser and mechanical stirrer (Rushton). The temperature of the mixture was adjusted to 20° C., and 14.8 g (0.075 mole) of p-toluenesulfonyl azide in 50 ml of CH3CN is added dropwise with vigorous stirring over 15 minutes. The addition caused the reaction mixture to warm to 38-40° C. and assume a yellow colour. After the mixture had been stirred at room temperature for 2.5 hours, the solvent was evaporated at 35° C. (12 mm). The partially crystalline residue was triturated with 100 ml of ether, and the mixture, including the insoluble residue, was placed in a 500 ml separatory funnel. The mixture was washed successively with a 50 ml solution of potassium hydroxide (2N) and a 50 ml solution of potassium hydroxide (0.5N) solution. The yellow-orange ethereal phase was dried over anhydrous sodium sulfate, and the solvent evaporated at 35° (15 mm) until the residue had attained a constant weight. The yellow-orange diazo ester weighed 5 g. The product was checked by 1HNMR spectroscopy and found to be ca. 90% pure.
Quantity
0.075 mol
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].C(N(CC)CC)C.C1(C)C=CC(S([N:26]=[N+:27]=[N-])(=O)=O)=CC=1>CC#N>[CH3:6][O:5][C:3](=[O:4])[C:2](=[N+:26]=[N-:27])[C:1]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
0.075 mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
39 (± 1) °C
Stirring
Type
CUSTOM
Details
with vigorous stirring over 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and mechanical stirrer (Rushton)
CUSTOM
Type
CUSTOM
Details
was adjusted to 20° C.
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
After the mixture had been stirred at room temperature for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at 35° C. (12 mm)
CUSTOM
Type
CUSTOM
Details
The partially crystalline residue was triturated with 100 ml of ether
CUSTOM
Type
CUSTOM
Details
was placed in a 500 ml separatory funnel
WASH
Type
WASH
Details
The mixture was washed successively with a 50 ml solution of potassium hydroxide (2N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The yellow-orange ethereal phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at 35° (15 mm) until the residue

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC(C(C(=O)OC)=[N+]=[N-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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